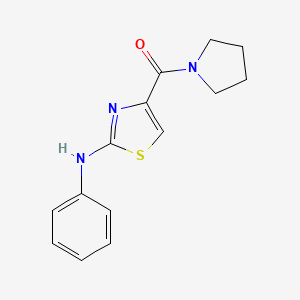
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone, also known as PAT-M1, is a small molecule drug candidate that has been studied for its potential therapeutic applications. This compound has a unique chemical structure that is composed of a thiazole ring, a phenyl group, and a pyrrolidine ring.
Mechanism of Action
The mechanism of action of (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to inhibit the activity of the enzyme HDAC6, which plays a role in the regulation of cell growth and survival. Additionally, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemical and Physiological Effects:
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to have several biochemical and physiological effects. In cancer research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurological research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to improve cognitive function and protect against neurodegeneration. In inflammation research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of using (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone in lab experiments is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of action of certain enzymes and signaling pathways. Additionally, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to have therapeutic potential in several areas of research, making it a promising drug candidate. However, one limitation of using (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone. One direction is to further investigate its mechanisms of action and its potential therapeutic applications in cancer, neurological disorders, and inflammation. Another direction is to develop more efficient synthesis methods for (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone and other related compounds. Additionally, it may be possible to modify the chemical structure of (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone to improve its solubility and other properties, making it a more effective drug candidate.
Synthesis Methods
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the formation of the thiazole ring, the addition of the phenyl group, and the attachment of the pyrrolidine ring. The synthesis method has been described in detail in several research articles, and it involves the use of various reagents and catalysts.
Scientific Research Applications
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been studied for its potential therapeutic applications in several areas of research. Some of the most notable research areas include cancer treatment, neurological disorders, and inflammation. In cancer research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In inflammation research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to reduce inflammation and pain.
properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(17-8-4-5-9-17)12-10-19-14(16-12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBZHTCHYKDUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


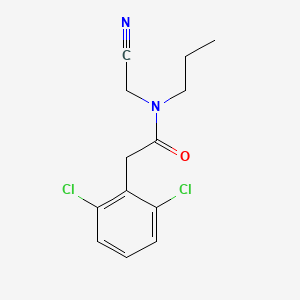
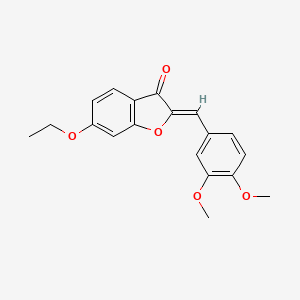
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)
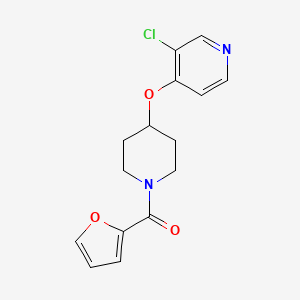
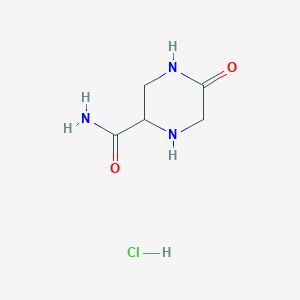
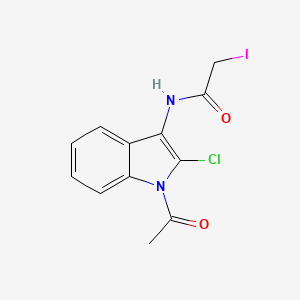
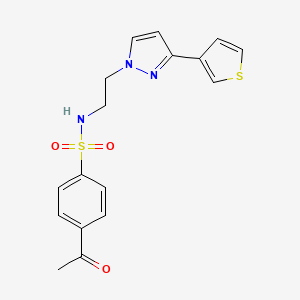
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2819895.png)
![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)
![2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2819897.png)
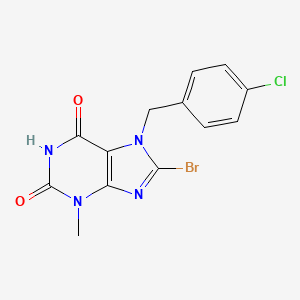
![N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2819902.png)
